(R)-2-Morpholineacetic acid

Description

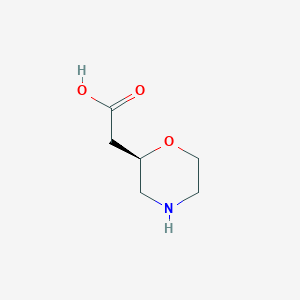

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363788 | |

| Record name | (R)-2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257854-97-9 | |

| Record name | (R)-2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Morpholine Scaffolds in Modern Chemical and Biological Sciences

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a well-established and privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its prevalence in a wide array of approved drugs and biologically active molecules stems from its favorable physicochemical, metabolic, and biological properties. sci-hub.se The presence of the nitrogen atom, which can act as a base, and the oxygen atom, which can participate in hydrogen bonding, allows morpholine-containing compounds to interact effectively with biological targets. biosynce.comacs.org

The significance of the morpholine scaffold is evident in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. acs.orgsci-hub.seontosight.ai In CNS drug discovery, for example, the morpholine ring is valued for its ability to improve blood-brain barrier penetration due to its balanced lipophilic-hydrophilic character. acs.org

Table 1: Examples of Marketed Drugs Containing a Morpholine Scaffold

| Drug | Therapeutic Use | Role of the Morpholine Moiety |

|---|---|---|

| Aprepitant | Antiemetic | Acts as a scaffold to correctly position interacting groups and contributes to potency. acs.orgsci-hub.se |

| Gefitinib (B1684475) | Anticancer | Prolongs the plasma half-life of the drug. sci-hub.se |

| Rivaroxaban | Anticoagulant | The keto-morpholine group contributes to the inhibitory activity and allows for sufficient oral absorption. sci-hub.se |

| Timolol | Antihypertensive | Part of the core structure responsible for its therapeutic action. sci-hub.se |

Significance of Chirality in Pharmaceutical and Agrochemical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the development of pharmaceuticals and agrochemicals. veranova.com The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different biological activities. nih.govamericanpharmaceuticalreview.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

The differential activity of enantiomers can have significant consequences. In pharmaceuticals, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable or toxic effects. nih.gov A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. musechem.com This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidelines encouraging the development of single-enantiomer drugs. veranova.comrsc.org

The importance of chirality extends to the agrochemical industry. musechem.com The biological activity of pesticides and herbicides can also be stereoselective. chiralpedia.com Utilizing the more active enantiomer can lead to more effective pest and weed control at lower application rates, thereby reducing the environmental impact and cost. musechem.comnumberanalytics.com For instance, the herbicidal activity of mecoprop (B166265) resides in the (R)-enantiomer, and using the enantiomerically pure form minimizes the application of the inactive counterpart to the environment. numberanalytics.com Similarly, the R-form of the fungicide metalaxyl (B1676325) is significantly more effective than its S-enantiomer. chiralpedia.com

The development of enantiomerically pure compounds is a critical aspect of modern chemical synthesis, with a strong emphasis on asymmetric synthesis and chiral separation techniques to ensure the safety and efficacy of new products. veranova.comrsc.org

Research Context of R 2 Morpholineacetic Acid and Its Enantiomeric Forms

Enantioselective Synthesis Strategies

The creation of a single enantiomer, such as this compound, necessitates the use of synthetic methods that can control the three-dimensional arrangement of atoms. Enantioselective strategies are broadly categorized into asymmetric catalysis, chiral resolution, and the use of chiral pool precursors.

Asymmetric Catalysis Approaches

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and atom-economical.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules. nih.gov This method involves the addition of hydrogen across a double bond in a substrate, guided by a chiral catalyst, to produce a stereochemically defined product. For the synthesis of this compound precursors, this often involves the asymmetric hydrogenation of a dehydromorpholine derivative.

Recent advancements have demonstrated the efficacy of rhodium complexes with chiral bisphosphine ligands in the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org The choice of ligand and solvent is crucial for achieving high stereocontrol. For instance, ligands with large bite angles have shown positive results. nih.govsemanticscholar.org Aprotic and less polar solvents like ethyl acetate (B1210297) and toluene (B28343) have been found to provide moderate conversions. semanticscholar.org The general applicability of this method has been showcased with a variety of substrates, highlighting its potential for producing a range of 2-substituted chiral morpholines. nih.gov

Table 1: Representative Results for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Entry | Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) |

| 1 | Phenyl-substituted dehydromorpholine | SKP–Rh complex | Toluene | >99 | 99 |

| 2 | 4-Fluorophenyl-substituted dehydromorpholine | SKP–Rh complex | Toluene | >99 | 92 |

| 3 | Naphthyl-substituted dehydromorpholine | SKP–Rh complex | Toluene | >99 | 98 |

Data sourced from studies on asymmetric hydrogenation of dehydromorpholines. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. cardiff.ac.uk In the context of synthesizing this compound, a key intermediate is often a stereochemically defined morpholin-2-one. Organocatalytic methods provide a metal-free alternative for the synthesis of these crucial precursors.

One notable approach involves a one-pot, three-component reaction using a quinine-derived urea (B33335) or thiourea (B124793) catalyst. nih.gov This method can produce 3-aryl morpholin-2-ones in good to high yields and enantioselectivities. nih.gov The reaction proceeds through a sequential Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization. nih.gov The versatility of this process has been demonstrated by its application in the rapid synthesis of a key intermediate for the drug Aprepitant. nih.gov

Table 2: Organocatalytic Synthesis of (R)-Morpholin-2-ones

| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Quinine-derived urea | 85 | 89 |

| 2 | 4-Fluorobenzaldehyde | Quinine-derived urea | 82 | 88 |

| 3 | 3-Nitrobenzaldehyde | Quinine-derived urea | 75 | 70 |

Data represents a selection of results from organocatalytic synthesis of morpholin-2-ones. nih.gov

Chiral Brønsted acids are a class of organocatalysts that can promote a variety of enantioselective reactions. researchgate.netnih.gov These catalysts function by activating substrates through protonation, creating a chiral environment that directs the stereochemical outcome of the reaction. In the synthesis of chiral morpholine derivatives, chiral phosphoric acids have emerged as particularly effective catalysts. nih.govd-nb.info

An enantioselective aza-benzilic ester rearrangement catalyzed by a chiral Brønsted acid has been demonstrated for the synthesis of enantioenriched morpholinones. researchgate.netd-nb.info This reaction involves the condensation of arylglyoxals with vicinal amino alcohols to form 2-acyloxazolidines, which then undergo a stereoselective rearrangement. researchgate.netnih.gov While initial attempts with strong Brønsted acids like trifluoroacetic acid were unsuccessful, chiral phosphoric acids were found to promote the desired rearrangement. nih.gov This methodology has been successfully applied to the synthesis of morpholinones with aza-tertiary stereocenters. researchgate.netd-nb.info

Chiral Resolution Techniques for Enantiopurity

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. york.ac.uklibretexts.org Although this approach has a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used technique, especially when combined with racemization processes that can convert the unwanted enantiomer back into the racemate for further resolution. pharmtech.com

For acidic compounds like 2-Morpholineacetic acid, resolution is often achieved by forming diastereomeric salts with a chiral base. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgpharmtech.com After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a strong acid. libretexts.org Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines. libretexts.org

Utilization of Chiral Pool Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials. wikipedia.orgmdpi.com This approach is particularly advantageous when the target molecule shares structural features with an abundant natural product, as it can significantly shorten the synthetic sequence. wikipedia.org

For the synthesis of this compound, chiral precursors can be derived from enantiopure amino acids or hydroxy acids. mdpi.comresearchgate.net For example, L-amino acids can serve as a source of chirality for constructing the morpholine ring. mdpi.com The synthesis often involves a series of chemical transformations that preserve the initial stereocenter while building the desired morpholineacetic acid scaffold. This strategy is a cornerstone of asymmetric synthesis, providing a direct and often efficient route to enantiopure compounds. nih.govwilliams.edu

Amino Acid Cyclization Strategies

The construction of the morpholine ring system from acyclic precursors is a fundamental approach to synthesizing this compound. Strategies involving the cyclization of amino acid derivatives offer a powerful way to install the required stereochemistry.

One plausible strategy involves the intramolecular cyclization of an N-substituted amino alcohol derivative. This process would typically start with a chiral α-amino acid, which serves as the source of the stereogenic center. The synthesis could proceed through the reduction of the amino acid's carboxyl group to a primary alcohol, followed by N-alkylation with a group containing a leaving group, such as 2-chloroethanol, to introduce the other heteroatom of the morpholine ring. The final ring-closing step would occur via an intramolecular Williamson ether synthesis or a similar nucleophilic substitution reaction.

A related approach in heterocyclic synthesis from amino acids involves the Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from N-protected α-amino acids. frontiersin.org This method has been successfully used to create 1,3-oxazinane-2,5-diones. frontiersin.org In this process, N-Cbz-protected amino acids are converted to diazoketones, which then undergo cyclization in the presence of a catalyst like silica-supported perchloric acid (HClO₄-SiO₂). frontiersin.org While this specific method yields oxazinanones, it highlights the principle of using amino acids as chiral precursors to form six-membered heterocyclic rings under controlled conditions. frontiersin.org Adapting such a strategy could provide a pathway to the morpholine core.

Peptide cyclization strategies, although typically used for creating macrocycles, also offer insights into forming amide bonds within a single molecule, which can be conceptually related to the formation of cyclic amines. researchgate.netmdpi.com These methods can be broadly categorized based on the points of connection, such as head-to-tail or side-chain-to-side-chain cyclizations. mdpi.com

Chiral Auxiliaries in Alkylation Reactions

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is highly effective for establishing new stereocenters with a high degree of diastereoselectivity. york.ac.uk For the synthesis of this compound, a chiral auxiliary can be used to direct the alkylation of a morpholine precursor at the C2 position.

A well-established class of chiral auxiliaries is the Evans oxazolidinones. williams.edu In a hypothetical application to this synthesis, an N-acyl oxazolidinone derivative of a morpholine could be prepared. For instance, (4R,5S)-4-benzyl-2-oxazolidinone can be acylated with a morpholine-2-carbonyl chloride. The resulting intermediate can be deprotonated with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide to form a rigid Z-enolate. williams.edu The bulky substituent on the chiral auxiliary (e.g., the benzyl (B1604629) group) effectively blocks one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to attack from the less sterically hindered face. williams.edu This directed alkylation step establishes the desired stereochemistry at the C2 position with high diastereoselectivity.

Following the alkylation, the chiral auxiliary is cleaved, typically through hydrolysis, to release the enantiomerically enriched product, this compound, and recover the auxiliary for reuse. wikipedia.orgwilliams.edu Other notable chiral auxiliaries that function on similar principles include pseudoephedrine and pseudoephenamine, which have been used to achieve high diastereoselectivity in the alkylation of amide derivatives. wikipedia.orgharvard.edu

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. williams.edu | Forms rigid chelated enolates, providing high diastereoselectivity. williams.edu |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides. harvard.edu | Readily available; products can be converted to chiral acids, ketones, or alcohols. harvard.edu |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions. | Provides high stereocontrol due to the rigid camphor (B46023) backbone. |

Chemical Derivatization Strategies in Synthetic Pathways

Once this compound is synthesized, its carboxylic acid and morpholine nitrogen functionalities serve as handles for further chemical modification. These derivatization strategies are essential for creating analogues with tailored properties for various applications, particularly in medicinal chemistry.

Regioselective C-H Functionalization

Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful and atom-economical strategy in modern organic synthesis. nih.gov Applying this methodology to this compound could allow for the late-stage modification of the morpholine ring without the need for pre-functionalized starting materials. The regioselectivity of these reactions is typically controlled by a directing group within the molecule. beilstein-journals.org

In this compound, both the carboxylic acid group and the secondary amine on the morpholine ring could potentially act as directing groups for transition-metal-catalyzed C-H activation. For example, palladium-catalyzed C-H activation often utilizes a directing group to form a stable palladacycle intermediate, which then undergoes further reaction. beilstein-journals.org The formation of this intermediate is often the rate- and regioselectivity-determining step. beilstein-journals.org Depending on the catalyst and reaction conditions, functionalization could be directed to specific positions on the morpholine ring, such as C3 or C5, which are adjacent to the nitrogen atom. Rhodium-catalyzed C-H activation is another powerful method for achieving regioselective functionalization of heterocyclic compounds. rsc.org While specific examples for this compound are not extensively documented, the principles of directed C-H functionalization suggest that this is a viable strategy for generating novel derivatives. nih.govdiva-portal.org

Peptide-like Bond Formation through Carbodiimide Coupling (e.g., EDC/HOBt-mediated acylation)

The carboxylic acid moiety of this compound is readily derivatized to form amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. nih.gov Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this transformation due to their efficiency and mild reaction conditions. thermofisher.com

The reaction is typically performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to hydrolysis and can undergo side reactions. thermofisher.com HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to side reactions, such as the formation of an N-acylurea. nih.gov This active ester then reacts cleanly with a primary or secondary amine to yield the desired amide product, with the byproducts being a soluble urea derivative and regenerated HOBt. thermofisher.compeptide.com The use of a base like diisopropylethylamine (DIPEA) is often employed to neutralize acid salts and facilitate the reaction. commonorganicchemistry.com

Table 2: Typical Reagents for EDC/HOBt-Mediated Amide Coupling

| Reagent | Role | Common Solvents |

|---|---|---|

| This compound | Carboxylic acid source | DMF, DCM, CH₃CN |

| Amine (R-NH₂) | Nucleophile | DMF, DCM |

| EDC (or EDC·HCl) | Carbodiimide coupling agent (activates carboxyl group). thermofisher.com | DMF, DCM, Water |

| HOBt | Additive to suppress side reactions and improve efficiency. nih.gov | DMF |

| DIPEA or Et₃N | Non-nucleophilic base. commonorganicchemistry.com | DMF, DCM, CH₃CN |

This method's reliability has made it a standard procedure for conjugating carboxylic acids to amines, and it is directly applicable to this compound for creating a diverse library of amide derivatives. peptide.comcommonorganicchemistry.com

Formation of Pharmaceutically Relevant Derivatives

The this compound scaffold is present in molecules of pharmaceutical interest. Its derivatives have been investigated for their biological activity, demonstrating the value of this structural motif.

A notable example is (S)-(+)-5,5-dimethyl-2-morpholineacetic acid (SCH 50911), a potent and selective antagonist of the GABA-B receptor. nih.govresearchgate.net This compound can be viewed as a cyclized analogue of GABAergic compounds and has been instrumental in studying the pharmacology of the GABA-B receptor. nih.gov The specific stereochemistry and conformation imparted by the morpholine ring are critical for its antagonist activity. nih.gov

Furthermore, the morpholinoacetamido group, which results from the amide coupling of morpholineacetic acid, is found in complex, biologically active molecules. For instance, it has been incorporated into peptide epoxy ketones designed as selective proteasome inhibitors. google.com Carfilzomib, an approved drug for multiple myeloma, is a tetrapeptide epoxy ketone, and related structures have been synthesized containing the morpholinoacetamido moiety at the N-terminus. google.com This demonstrates the use of this compound as a building block to modify the properties of larger, peptide-based therapeutic agents. The incorporation of this scaffold can influence factors such as solubility, metabolic stability, and target engagement.

This compound: A Key Chiral Building Block in Complex Molecular Synthesis

This compound, a versatile chiral building block, has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural features, including a stereocenter adjacent to a carboxylic acid and a morpholine ring, make it an invaluable component in the construction of complex, biologically active molecules. This article explores its specific applications in asymmetric synthesis and its strategic role in the optimization of drug candidates.

Investigation of Biological Activities and Molecular Mechanisms Associated with Morpholineacetic Acid Scaffolds

Modulation of Receptor Systems

Derivatives of the morpholineacetic acid scaffold have been extensively studied for their ability to modulate key receptor systems within the central nervous system. This research has primarily focused on the γ-aminobutyric acid (GABA) type B (GABA_B) receptors and has also explored potential interactions with the Epidermal Growth Factor Receptor (EGFR).

GABA_B Receptor Antagonism and Agonism

The GABA_B receptor, a G-protein coupled receptor, is a critical component of the central nervous system, mediating slow and prolonged synaptic inhibition. nih.gov Its dysfunction is linked to various neurological disorders. nih.gov Morpholineacetic acid derivatives have emerged as significant modulators of this receptor, primarily acting as antagonists.

Several morpholine-2-acetic acid derivatives have been identified as selective and competitive GABA_B receptor antagonists. rndsystems.comtocris.com One of the most well-characterized is (2S)-(+)-5,5-dimethyl-2-morpholineacetic acid, also known as SCH 50911. nih.govnih.gov This compound acts as a selective antagonist by inhibiting the binding of GABA to GABA_B receptors. nih.gov It displays a notable binding affinity with an IC₅₀ value of 1.1 μM at GABA_B receptors and, importantly, shows no binding affinity for GABA_A receptors at concentrations up to 100 μM, demonstrating its selectivity. nih.govrndsystems.comtocris.com

Other structurally related analogues have also been shown to antagonize GABA_B receptors. For instance, in rat neocortical slices, the depression of spontaneous discharges induced by the GABA_B agonist baclofen (B1667701) was reversibly antagonized by 5-(S,R)-hydroxymethyl-5-methylmorpholinyl-2-(R,S)-acetic acid (Sch 54679) and 2-(R,S)-5-[spirocyclopentyl]-morpholinyl-acetic acid (Sch 51324). nih.gov The antagonist properties of these compounds are quantified by their pA2 values, which measure the concentration of an antagonist required to shift the agonist dose-response curve.

Studies on chronic administration of these antagonists have revealed further functional modulation. Persistent blockade of GABA_B receptors with SCH 50911 in mice led to a compensatory up-regulation in the number of GABA_B receptors in the brain. nih.gov This suggests that these receptors are under tonic activation by the endogenous neurotransmitter GABA. nih.gov

Table 1: GABA_B Receptor Antagonist Activity of Morpholineacetic Acid Derivatives

| Compound Name | Mechanism | Binding Affinity (IC₅₀) | Potency (pA₂) | Notes |

|---|---|---|---|---|

| (2S)-(+)-5,5-dimethyl-2-morpholineacetic acid (SCH 50911) | Selective, competitive GABA_B antagonist rndsystems.comtocris.com | 1.1 μM nih.govrndsystems.com | - | Orally active; no affinity for GABA_A receptors. rndsystems.comtocris.com |

| 5-(S,R)-hydroxymethyl-5-methylmorpholinyl-2-(R,S)-acetic acid (Sch 54679) | GABA_B antagonist nih.gov | - | 5.8 ± 0.15 nih.gov | Reversibly antagonizes baclofen-induced depression. nih.gov |

| 2-(R,S)-5-[spirocyclopentyl]-morpholinyl-acetic acid (Sch 51324) | GABA_B antagonist nih.gov | - | 5.4 ± 0.2 nih.gov | Reversibly antagonizes baclofen-induced depression. nih.gov |

GABA_B receptors are located both presynaptically and postsynaptically, where they regulate neurotransmitter release and neuronal excitability, respectively. nih.govjneurosci.org Presynaptic GABA_B receptors, often acting as autoreceptors, modulate the release of GABA and other neurotransmitters by inhibiting voltage-sensitive Ca²⁺ channels. nih.govjneurosci.org

The antagonistic action of morpholineacetic acid derivatives at these presynaptic sites has a significant impact on synaptic transmission. By blocking the inhibitory feedback mechanism of presynaptic GABA_B autoreceptors, these compounds can increase the release of GABA. nih.gov For example, Sch 54679 and Sch 51324 were found to increase the release of tritium-labeled GABA ([³H]GABA) from electrically-stimulated rat brain slices, with Sch 54679 being 2.3 times more potent than Sch 51324 in this action. nih.gov

This modulation of neurotransmitter release directly affects synaptic plasticity. jneurosci.org The GABA_B receptor antagonist SCH-50911 has been used in studies to block presynaptic GABA_B receptors, thereby preventing the inhibition of neurotransmitter release and altering short-term synaptic dynamics. nih.govjneurosci.org This mechanism is crucial in various brain regions, including the auditory cortex and hippocampus, where GABA_B receptors regulate both excitatory and inhibitory synaptic transmission. jneurosci.orgjneurosci.org For instance, the GABA_A receptor agonist muscimol (B1676869) was found to activate presynaptic GABA_B receptors, an effect that was abolished by SCH 50911, demonstrating the role of these receptors in attenuating synaptic transmission. nih.gov

The modulation of GABA_B receptors by morpholineacetic acid antagonists influences several neurological processes. Their ability to counteract the effects of GABA_B agonists like baclofen and γ-hydroxybutyric acid (GHB) is a key aspect of their function. researchgate.netjst.go.jp For example, SCH 50911 was shown to prevent the reduction in hippocampal acetylcholine (B1216132) release caused by GHB and baclofen, suggesting an involvement of GABA_B receptors in controlling cognitive processes. researchgate.net

Research indicates these compounds may play a role in the experience-dependent maturation of synaptic function. jneurosci.org In the auditory cortex, the function of presynaptic GABA_B receptors is developmentally regulated by sensory experience, a process that can be probed using antagonists like SCH-50911. nih.govjneurosci.org Furthermore, these antagonists have been investigated in models of epilepsy and other neurological conditions, highlighting their potential as pharmacological tools to understand and potentially influence complex brain functions. rndsystems.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family. encyclopedia.pub These receptors are crucial for regulating cell growth, proliferation, and survival, and their abnormal activation is a hallmark of many cancers. encyclopedia.pubdrugs.com Inhibitors of EGFR tyrosine kinase (TKIs) are a major class of targeted cancer therapies. drugs.commdpi.com

While direct studies on (R)-2-Morpholineacetic acid as an EGFR inhibitor are not prominent, research into related chemical structures suggests the potential for this scaffold in designing such inhibitors. For instance, derivatives of quinazoline (B50416), a class of compounds known to act as tyrosine kinase inhibitors, have been synthesized incorporating a morpholineacetic acid ethyl ester moiety. ontosight.ai This indicates that the morpholineacetic acid scaffold can be a component of molecules targeting tyrosine kinases.

The general mechanism of tyrosine kinase inhibitors involves binding to the kinase domain of the receptor, which can be either reversible or irreversible, to block the downstream signaling pathways that lead to cell proliferation. mdpi.comnih.gov The development of new generations of TKIs aims to overcome resistance mutations that arise during treatment. encyclopedia.pubamegroups.org The inclusion of morpholine-based structures in medicinal chemistry is recognized for its potential to influence metabolic pathways and signal transduction processes through interactions with enzymes and receptors. ontosight.ai

Enzyme Inhibition Studies

Enzyme inhibition is a fundamental mechanism by which bioactive molecules exert their effects. labce.com Morpholineacetic acid and its derivatives have been noted for their potential to interact with and modulate various enzymes. ontosight.ai This activity is often linked to their ability to bind to the active or allosteric sites of enzymes, thereby altering their function. labce.com

The investigation into morpholine-based compounds as tyrosine kinase inhibitors is a prime example of their role in enzyme inhibition studies. ontosight.ai Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a critical step in many signal transduction pathways. nih.gov By inhibiting EGFR tyrosine kinase, for example, a compound prevents the autophosphorylation of the receptor, thereby blocking the cascade of signals that promotes tumor growth. mdpi.com The exploration of morpholineacetic acid derivatives in the context of inhibiting enzymes like spleen tyrosine kinase (SYK) further underscores the versatility of this chemical scaffold in targeting enzymatic activity.

Inhibition of Phosphatidylcholine-specific Phospholipase C (PC-PLC)

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a crucial enzyme in cellular signaling, responsible for the hydrolysis of phosphatidylcholine into the second messengers diacylglycerol (DAG) and phosphocholine. nih.gov These messengers are known to amplify cellular processes associated with oncogenesis, such as proliferation, cell-cycle activation, and motility, making PC-PLC a viable target for novel anticancer therapies. nih.govscbt.com

Compounds featuring a morpholinobenzoic acid scaffold, which is structurally related to morpholineacetic acid, are recognized as a class of drug-like PC-PLC inhibitors. wikipedia.org Research has demonstrated that 2-morpholinobenzoic acids exhibit improved PC-PLC inhibitory activity compared to the standard inhibitor, D609 (tricyclodecan-9-yl-potassium xanthate). nih.gov Molecular modeling studies have identified a key interaction mechanism: the chelation of the compound's carboxylic acid group to the catalytic zinc ions (Zn2+) within the active site of the PC-PLC enzyme. nih.gov

Further studies have explored modifications to this scaffold to enhance inhibitory action. In one such study, the carboxylic acid group was replaced with a hydroxamic acid to strengthen the interaction with the Zn2+ ions. nih.gov This modification led to the development of novel derivatives with PC-PLC inhibitory activity that was similar to or even better than that of D609. nih.gov

Table 1: PC-PLC Inhibitory Activity of Morpholine-based Compounds

| Compound | Modification | Relative PC-PLC Inhibitory Activity | Reference |

|---|---|---|---|

| D609 | Standard Inhibitor | Baseline | nih.gov |

| 2-Morpholinobenzoic acids | Carboxylic acid scaffold | Improved compared to D609 | nih.gov |

| 2-Morpholinobenzoic hydroxamic acids | Replacement of carboxylic acid with hydroxamic acid | Similar or better than D609 | nih.gov |

General Mechanisms of Action at the Cellular Level

The morpholineacetic acid moiety can influence biological systems through several mechanisms at the cellular level. One significant activity is lysosomal targeting, where morpholine (B109124) derivatives have been shown to accumulate within lysosomes. ontosight.ai The cleavage of phospholipids (B1166683) by enzymes like PLC has a profound impact on cellular function by generating second messengers such as DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.org These molecules are integral to signal transduction pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govscbt.com

Furthermore, network pharmacology analysis of extracts containing 4-Morpholineacetic Acid has implicated its involvement in key pathways related to cancer treatment, including the NF-κB signaling pathway and processes involving microRNA. researchgate.net This suggests that the scaffold can exert its effects through complex interactions with multiple cellular signaling networks. researchgate.net

Anticancer Potential and Cytotoxic Effects of Derivatives

Derivatives of morpholineacetic acid have been investigated as potential anticancer agents due to their cytotoxic effects against various cancer cell lines. ontosight.aismolecule.com The morpholine ring itself is considered a valuable scaffold in the design of compounds with anticancer properties. ontosight.ai

Efficacy against Specific Cancer Cell Lines

The anticancer potential of morpholineacetic acid derivatives has been demonstrated against several specific cancer cell lines. For instance, novel hydroxamic acid derivatives of 2-morpholinobenzoic acid displayed potent anti-proliferative activity against MDA-MB-231 (human breast adenocarcinoma) and HCT-116 (human colon cancer) cell lines. nih.gov The activity of these novel inhibitors was found to be far greater than that of the standard PC-PLC inhibitor, D609, and earlier 2-morpholinobenzoic acids. nih.gov

In other research, novel hydroxycinnamamide derivatives incorporating a morpholine ring were synthesized and tested for anticancer activity. japsonline.com One such compound, N-caffeoylmorpholine, proved to be highly active against P388 murine leukemia cells, exhibiting a very low IC50 value. japsonline.com Additionally, 4-Morpholineacetic Acid has been identified as a component in plant extracts that show potential for treating breast cancer. researchgate.net

Table 2: Cytotoxic Effects of Morpholineacetic Acid Derivatives on Cancer Cell Lines

| Derivative | Cancer Cell Line | Effect (IC50) | Reference |

|---|---|---|---|

| N-(p-coumaroyl)morpholine | P388 murine leukemia | 19.35 µg/ml | japsonline.com |

| N-caffeoylmorpholine | P388 murine leukemia | 1.48 µg/ml | japsonline.com |

| 2-Morpholinobenzoic hydroxamic acids | MDA-MB-231 (Breast) | Potent anti-proliferative activity | nih.gov |

| 2-Morpholinobenzoic hydroxamic acids | HCT-116 (Colon) | Potent anti-proliferative activity | nih.gov |

Role in Apoptosis and Signaling Pathways

A key mechanism underlying the anticancer potential of morpholineacetic acid derivatives is the induction of apoptosis, or programmed cell death. researchgate.net Dysregulation of apoptosis is a hallmark of cancer, and therapies that can promote this process are a major goal in oncology. nih.gov

Network pharmacology studies have predicted that 4-Morpholineacetic Acid is involved in the apoptosis pathway (hsa04210). researchgate.net The target genes implicated in this process include key regulators of apoptosis such as BAX, BCL2, and PARP1. researchgate.net The BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) members, plays a central role in the intrinsic pathway of apoptosis. nih.govresearchgate.net The ability of a compound to modulate the balance of these proteins can determine a cell's fate. researchgate.net Some anticancer agents, known as BH3 mimetics, are designed specifically to inhibit anti-apoptotic BCL-2 proteins. nih.gov

In addition to the apoptosis pathway, these compounds are also predicted to interact with the NF-κB signaling pathway, which is crucial for cell survival and proliferation, and involves target genes like TNF-α and NF-κB1. researchgate.net The induction of apoptosis by related compounds has been experimentally observed through the measurement of caspase 3 and 7 cleavage, which are prominent markers of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. e3s-conferences.orgnih.gov For morpholine derivatives, SAR analyses have revealed that specific structural features are crucial for their therapeutic effects. e3s-conferences.org

For example, in a series of quinazoline derivatives containing a morpholine ring, the benzamide (B126) moiety was found to be significant for activity. e3s-conferences.org The specific placement of substituents on the aromatic rings was also critical, as was the ability to form hydrogen bonds with amino acid residues in the active site of target enzymes. e3s-conferences.org

A clear example of SAR in the context of morpholine-based compounds is the development of PC-PLC inhibitors. nih.gov The initial finding that 2-morpholinobenzoic acids were effective inhibitors was followed by an SAR-driven modification. nih.gov Recognizing that the carboxylic acid's chelation of zinc in the enzyme's active site was a key interaction, researchers replaced it with a hydroxamic acid group to strengthen this bond, which successfully resulted in compounds with enhanced anti-proliferative activity. nih.gov

Influence of Enantiomeric Purity on Bioactivity

The therapeutic effect of a bioactive molecule is highly dependent on its stereochemistry. nih.gov Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit significantly different biological activities because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov The determination of a compound's enantiomeric purity is therefore critical for evaluating its quality and interpreting its therapeutic effects. nih.gov

Structural Modifications and Pharmacophore Elucidation

The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, valued for its ability to enhance potency and modulate pharmacokinetic properties through molecular interactions. e3s-conferences.orgresearchgate.net The investigation of this compound and its derivatives involves systematic structural modifications to understand the structure-activity relationships (SAR). researchgate.net This process is crucial for identifying the key chemical features—the pharmacophore—responsible for the compound's biological activity and for designing new, more effective therapeutic agents. e3s-conferences.orge3s-conferences.org

Structural Modifications and Structure-Activity Relationship (SAR) Studies

SAR studies analyze how chemical alterations to a lead compound influence its biological efficacy. researchgate.net For scaffolds related to morpholineacetic acid, modifications often target the morpholine ring itself, the acetic acid side chain, or by introducing various substituents. The goal is to enhance desired activities, be it anticancer, anti-inflammatory, or as inhibitors of specific enzymes like kinases. e3s-conferences.orgresearchgate.net

Key insights from SAR studies on morpholine-containing compounds include:

Stereochemistry: The spatial arrangement of atoms is often critical. For some biological targets, derivatives with an (R)-configuration at the chiral center of the morpholineacetic acid scaffold have demonstrated consistently stronger potency compared to their (S)-enantiomer counterparts.

Ring Substitutions: The introduction of substituents on the morpholine ring can significantly impact activity. For example, adding dimethyl groups at the 5-position of the morpholine ring is a structural feature of some biologically investigated compounds. ontosight.ai

Side Chain and Linker Modifications: Alterations to the acetic acid moiety or linkers connecting the morpholine scaffold to other chemical groups can fine-tune the compound's properties. Computer-aided drug design has suggested that introducing functionalities like a morpholine propionamide (B166681) can increase favorable hydrophilic properties. nih.gov

Aromatic Substitutions: In many morpholine-based drug candidates, the scaffold is attached to an aromatic ring system. Modifications to this ring, such as the addition of halogen groups, can increase inhibitory activity against certain cell lines. e3s-conferences.org

The following table details research findings on structural modifications of a scaffold analogous to this compound, demonstrating the impact of linker and aromatic ring substitutions on inhibitory activity.

Table 1: SAR of Analogues with Linker and Aromatic Ring Modifications

| Compound / Analog | Linker Modification | Aromatic Substitution | Biological Activity (IC₅₀ in µM) |

|---|---|---|---|

| SH4-54 (Lead) | Glycine (B1666218) | None | ~3.6 |

| 2j | Glycine | 2-Methyl | Reduced Activity |

| 2k | Alanine (B10760859) | 2-Methyl | 5.7 |

| 2p | Glycine | 2-Chloro | 14.4 |

| 2q | Alanine | 2-Chloro | 4.1 |

| 2v | Glycine | 3-Fluoro | 1.8 |

| 5d | Proline | None | 2.4 |

This table illustrates how modifications to a lead compound (SH4-54) affect its inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency. Data shows that changing the glycine linker to alanine or proline, and specific substitutions like 3-fluoro, can improve potency.

Pharmacophore Elucidation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govresearchgate.net This model serves as a template in drug discovery for identifying or designing new molecules with the potential for similar or enhanced effects. dergipark.org.tr A pharmacophore model is typically generated based on the structural information of active compounds and their SAR data. pharmacophorejournal.com

For a molecule like this compound, the key pharmacophoric features are derived from its inherent structure:

Hydrogen Bond Acceptors (HBA): The oxygen atom within the morpholine ring and the carbonyl oxygen of the acetic acid group are potent hydrogen bond acceptors. researchgate.net These features are often critical for anchoring the molecule into the binding site of a target protein. researchgate.net

Hydrogen Bond Donors (HBD): The nitrogen atom in the morpholine ring can act as a hydrogen bond donor.

Hydrophobic Features: Substitutions on the morpholine ring can introduce hydrophobic pockets that can interact with nonpolar regions of a biological target.

Ionizable Features: The carboxylic acid group is negatively ionizable at physiological pH, which can be a crucial feature for interaction with positively charged residues in a receptor.

A pharmacophore model combines these features into a 3D spatial arrangement. nih.gov For instance, a model for a morpholine-based inhibitor might consist of one aromatic ring feature, one negatively ionizable feature, and several hydrogen bond acceptor and donor sites. pharmacophorejournal.com This model can then be used as a query to screen large chemical databases for new potential lead compounds or to guide the rational design of more potent analogs. researchgate.netdergipark.org.tr

Advanced Analytical Techniques in Research of R 2 Morpholineacetic Acid

Chromatographic Separations for Enantiopurity and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective analysis of chiral molecules. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For a molecule like (R)-2-Morpholineacetic acid, which contains both a carboxylic acid and a secondary amine within the morpholine (B109124) ring, several types of CSPs can be effective.

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for a broad range of chiral compounds. nih.gov These phases, available under trade names like Chiralpak® and Chiralcel®, separate enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For acidic compounds, the mobile phase composition is critical. Typically, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) with a more polar alcohol (e.g., isopropanol (B130326) or ethanol) is used in normal-phase mode. Small amounts of an acidic additive, like trifluoroacetic acid (TFA), are often included to suppress the ionization of the carboxylic acid group, thereby improving peak shape and resolution. nih.gov

Another class of CSPs effective for the separation of chiral amines and amino acids are crown ethers. nih.gov These phases are particularly adept at resolving primary amine compounds, but their utility can extend to other molecules with amine functionalities. The separation mechanism involves the formation of inclusion complexes between the protonated amine group of the analyte and the crown ether cavity.

The indirect approach to chiral separation is also an option, where the enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, the direct method using CSPs is generally preferred for its simplicity and to avoid potential complications from the derivatization reaction.

Table 1: Representative Chiral HPLC Conditions for Separation of Chiral Acids

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Crown Ether CSP) |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Crownpak CR(+) |

| Mobile Phase | Hexane/Isopropanol/TFA (80:20:0.1 v/v/v) | Perchloric acid solution (pH 1.0) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 210 nm |

| Principle | Surface interaction, hydrogen bonding | Inclusion complexation with amine |

Supercritical Fluid Chromatography (SFC) for Enantiopurity Validation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. europeanpharmaceuticalreview.comwiley.comchromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. Supercritical CO2 is non-flammable, non-toxic, and has low viscosity and high diffusivity, which contributes to reduced analysis times and lower backpressure.

Research Findings: For chiral separations, the same types of CSPs used in HPLC are employed in SFC. wiley.com To separate polar molecules like this compound, a polar organic solvent, known as a modifier (e.g., methanol (B129727), ethanol), is added to the CO2 mobile phase. chromatographyonline.com The concentration of this modifier is a key parameter in optimizing the separation. Acidic or basic additives can also be incorporated into the modifier to improve peak shape and selectivity for ionizable compounds. fagg.be For this compound, an acidic additive would enhance interactions with the stationary phase while a basic additive could be used to interact with the morpholine nitrogen. SFC is particularly advantageous for preparative separations due to the ease of removing the CO2-rich mobile phase post-collection. wiley.com Studies comparing SFC and HPLC for the separation of chiral primary amines have demonstrated that SFC can offer comparable selectivity with improved peak symmetry and faster run times. chromatographyonline.com

Table 2: Comparison of Typical HPLC and SFC Parameters for Chiral Separations

| Parameter | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |

| Modifier/Co-solvent | Alcohols (e.g., Isopropanol) | Alcohols (e.g., Methanol) |

| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes |

| Solvent Consumption | High | Low |

| Backpressure | Higher | Lower |

| Environmental Impact | Higher (organic solvent waste) | Lower ("Green" technique) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

When high sensitivity and selectivity are required, particularly for quantifying this compound in complex matrices like biological fluids or environmental samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

Research Findings: While specific studies on this compound are not prevalent, extensive research on the parent compound, morpholine, provides a strong basis for method development. Analytical methods for morpholine in food and environmental samples utilize LC-MS/MS for its ability to detect and quantify at very low levels. nifc.gov.vnnifc.gov.vnnih.gov

For analysis, a reverse-phase HPLC column, often a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is used for separation. nih.gov The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile (B52724), often with additives such as ammonium (B1175870) formate (B1220265) or acetic acid to improve ionization. nifc.gov.vnnifc.gov.vn

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]+ for this compound) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), provides excellent selectivity and reduces chemical noise, enabling accurate quantification. Validation studies for morpholine have demonstrated low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg range, with high recovery and precision. nifc.gov.vnnifc.gov.vn

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Morpholine Analysis

| Parameter | Value | Reference |

| Linear Range | 5 - 300 µg/L | nifc.gov.vn |

| Correlation Coefficient (R²) | 0.9998 | nifc.gov.vn |

| Limit of Detection (LOD) | 2 µg/kg | nifc.gov.vn |

| Limit of Quantification (LOQ) | 5 µg/kg | nifc.gov.vn |

| Analyte Recovery | 83 - 108% | nifc.gov.vn |

| Repeatability (RSDr %) | 1.1 - 3.67% | nifc.gov.vn |

| Reproducibility (RSDR %) | 1.49 - 4.08% | nifc.gov.vn |

Spectroscopic and Spectrometric Characterization in Structural Elucidation

Spectroscopic techniques are crucial for confirming the molecular structure of this compound, ensuring that the correct compound has been synthesized or isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

Research Findings: For this compound, ¹H NMR and ¹³C NMR are the primary experiments performed. The ¹H NMR spectrum would confirm the presence of all protons in the molecule. The protons on the morpholine ring would appear as a complex set of multiplets. The protons on the carbons adjacent to the oxygen (C5 and C6) would be shifted downfield compared to those adjacent to the nitrogen (C2 and C3). The proton at the chiral center (C2) would couple to the adjacent methylene (B1212753) protons and the proton on the nitrogen. The methylene protons of the acetic acid group would likely appear as a singlet or a doublet depending on the coupling with the C2 proton. The acidic proton of the carboxyl group and the amine proton on the nitrogen are often broad and may exchange with deuterated solvents.

The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the morpholine ring would appear in the aliphatic region, with those adjacent to the heteroatoms (oxygen and nitrogen) being shifted further downfield. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, definitively confirming the structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Morpholineacetic Acid

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern (¹H) |

| Carboxyl (C=O) | - | ~175 | - |

| Acetic Acid (-CH₂) | ~3.3 - 3.5 | ~55 | Singlet/Doublet |

| Morpholine C2-H | ~3.0 - 3.2 | ~60 | Multiplet |

| Morpholine C3-H₂ | ~2.7 - 2.9 | ~45 | Multiplet |

| Morpholine C5-H₂ | ~3.6 - 3.8 | ~67 | Multiplet |

| Morpholine C6-H₂ | ~3.6 - 3.8 | ~67 | Multiplet |

| Morpholine N-H | Variable (broad) | - | Singlet (broad) |

| Carboxyl O-H | Variable (broad) | - | Singlet (broad) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. Instruments such as Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). core.ac.uk

Research Findings: For this compound (C₆H₁₁NO₃), HRMS provides an experimental mass that can be used to unequivocally determine its elemental formula. By comparing the measured accurate mass with the theoretical exact mass calculated from the most abundant isotopes of its constituent elements, the molecular formula can be confirmed. This is a powerful tool to distinguish the target compound from other potential impurities or byproducts that may have the same nominal mass but a different elemental composition.

The compound can be analyzed in either positive or negative ionization mode. In positive mode, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ would be detected. Fragmentation analysis (MS/MS) on the high-resolution instrument can further confirm the structure by identifying characteristic fragment ions, such as the loss of water or the cleavage of the acetic acid side chain. core.ac.uk

Table 5: HRMS Data for this compound (C₆H₁₁NO₃)

| Ion Type | Theoretical Exact Mass | Required Mass Accuracy |

| [M+H]⁺ (Protonated) | 146.08172 u | < 5 ppm |

| [M-H]⁻ (Deprotonated) | 144.06607 u | < 5 ppm |

| [M+Na]⁺ (Sodium Adduct) | 168.06366 u | < 5 ppm |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules like this compound. rsc.org This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides a unique fingerprint for a specific enantiomer, allowing for its unambiguous assignment as either R or S.

The process of determining the absolute configuration of this compound using CD spectroscopy involves several key steps. Initially, the experimental CD spectrum of the molecule in solution is recorded. nih.gov This spectrum is then compared with the theoretical CD spectrum calculated for one of the enantiomers, for instance, the (R)-enantiomer. nih.gov If the experimental spectrum aligns with the calculated spectrum in terms of the signs and intensities of the Cotton effects, the absolute configuration is confirmed. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, offers a complementary and often more detailed analysis. acemap.infonih.gov VCD is highly sensitive to the three-dimensional structure and conformational distribution of a molecule in solution. nih.gov For a molecule like this compound, VCD can provide in-depth structural information by analyzing the vibrational transitions of its functional groups. nih.gov The determination of the absolute configuration via VCD follows a similar principle to electronic CD: comparing the experimental VCD spectrum with spectra simulated from ab initio density functional theory (DFT) calculations for a known configuration. nih.govmdpi.com The high spectral resolution of VCD makes it particularly well-suited for complex molecules. ru.nl

A key advantage of both CD and VCD is their ability to determine absolute configuration directly in the solution state, which is often the relevant phase for biological activity, without the need for crystallization that is required for techniques like X-ray crystallography. nih.govnih.gov

Table 1: Key Principles of CD/VCD for Absolute Configuration Determination

| Step | Description |

| 1. Experimental Spectrum Measurement | The CD or VCD spectrum of the sample in solution is recorded. nih.gov |

| 2. Theoretical Spectrum Calculation | The CD or VCD spectrum for one enantiomer (e.g., R-configuration) is simulated using computational methods like DFT. nih.govmdpi.com |

| 3. Spectral Comparison | The experimental spectrum is compared with the simulated spectrum of the known enantiomer and its mirror image (the S-enantiomer). nih.gov |

| 4. Configuration Assignment | A match between the experimental and one of the simulated spectra confirms the absolute configuration of the sample. rsc.orgnih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govthermofisher.com For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the morpholine ring and the acetic acid moiety. researchgate.netresearchgate.net

The analysis of an FTIR spectrum involves correlating specific absorption frequencies (in wavenumbers, cm⁻¹) with the vibrational modes of different chemical bonds. researchgate.net For this compound, the key functional groups and their expected FTIR absorption regions are:

Carboxylic Acid Group (-COOH):

A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹.

A strong and sharp C=O (carbonyl) stretching vibration is expected between 1760 and 1690 cm⁻¹.

The C-O stretching vibration will likely appear in the 1320-1210 cm⁻¹ range.

Morpholine Ring:

C-H stretching vibrations from the methylene (CH₂) groups of the morpholine ring are expected in the 3100-2850 cm⁻¹ region. researchgate.net

The C-N stretching vibration typically appears in the fingerprint region.

The C-O-C (ether) stretching of the morpholine ring would also contribute to the spectrum, often in the 1150-1085 cm⁻¹ range.

By analyzing the presence, position, and intensity of these absorption bands, FTIR spectroscopy provides a rapid and effective means of confirming the chemical structure and functional group composition of this compound.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Morpholine Ring | C-H Stretch | 3100 - 2850 | Medium to Strong |

| Morpholine Ring | C-O-C Stretch | 1150 - 1085 | Strong |

Chemical Derivatization for Enhanced Analytical Performance

Strategies for Improved Sensitivity and Separation

In the analysis of this compound, particularly at low concentrations in complex matrices, chemical derivatization is a crucial strategy to enhance analytical performance. longdom.org Derivatization involves chemically modifying the analyte to improve its chromatographic behavior and detection sensitivity. rsc.org For this compound, which possesses both a secondary amine and a carboxylic acid group, various derivatization strategies can be employed.

One common approach is to target the carboxylic acid group. Esterification or amidation reactions can introduce a chromophore or fluorophore, significantly enhancing detection by UV or fluorescence detectors. nih.gov For instance, derivatization with a reagent like (S)-anabasine not only improves detectability in mass spectrometry but can also aid in the enantiomeric separation of chiral carboxylic acids. nih.gov The use of pre-column derivatization with reagents such as propyl chloroformate has been shown to increase the sensitivity of detection for amino acids by LC-MS by as much as 10-fold compared to GC-MS methods. scielo.org.za

Another strategy involves derivatizing the secondary amine of the morpholine ring. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with both primary and secondary amines to yield highly fluorescent derivatives, enabling sub-picomole to femtomole sensitivity. researchgate.net

For chiral separation, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column. nih.govmdpi.com This indirect method is a powerful alternative to using more expensive chiral stationary phases. researchgate.net The choice of derivatization reagent is critical and can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal.

Table 3: Common Derivatization Reagents for Amino and Carboxylic Acid Groups

| Reagent | Target Functional Group | Detection Method | Key Advantage |

| Propyl Chloroformate | Amino and Carboxyl | LC-MS | Improved sensitivity and separation scielo.org.za |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Amino (primary/secondary) | Fluorescence, LC-MS | High sensitivity, rapid reaction researchgate.net |

| (S)-Anabasine | Carboxylic Acid | LC-MS/MS | Increased detectability and enantiomeric separation nih.gov |

| Urea (B33335) | Amino | LC-MS | Simple, improves separation and UV response nih.gov |

| 1-Naphthylisothiocyanate (NIT) | Amino | HPLC-UV | Stable derivative for air sampling analysis researchgate.net |

Charge Reversal Derivatization in LC-MS/MS

Charge reversal derivatization is a highly effective strategy for significantly enhancing the sensitivity of detection for acidic compounds like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS). longdom.orgnih.gov The carboxylic acid group of the analyte is typically deprotonated under neutral or basic conditions, leading to a negative charge, which is best analyzed in negative ion mode. However, reversed-phase liquid chromatography often requires acidic mobile phases for optimal separation, which suppresses the ionization of the carboxylate anion. nih.gov

This technique overcomes this issue by converting the negatively charged carboxyl group into a derivative with a permanent positive charge. nih.govresearchgate.net This "charge reversal" allows for analysis in the more sensitive positive ion mode of the mass spectrometer. nih.gov A prominent reagent used for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govresearchgate.net The derivatization with AMPP results in an amide that carries a fixed positive charge on the pyridinium (B92312) moiety. nih.gov

This approach has been shown to improve detection sensitivity by 10- to 20-fold for some analytes and in certain cases, such as for fatty acids, the sensitivity improvement over underivatized analysis in negative ion mode can be as high as 60,000-fold. nih.govresearchgate.net The resulting derivatives often exhibit robust fragmentation patterns, which is advantageous for highly specific and sensitive selected reaction monitoring (SRM) experiments. researchgate.net This strategy is particularly valuable for analyzing low-abundance analytes in complex biological samples. researchgate.net

Bioanalytical Method Development for Biological Matrices

The development of a robust bioanalytical method is essential for the accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates. pensoft.netdtic.mil Such methods are critical for pharmacokinetic and metabolic studies. A typical bioanalytical workflow involves sample preparation, chromatographic separation, and detection, usually by LC-MS/MS due to its high sensitivity and selectivity. uab.edumdpi.com

Sample Preparation: The primary goal of sample preparation is to remove interfering endogenous substances from the biological matrix and to concentrate the analyte. uab.edu Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from any remaining matrix components and potential metabolites. mdpi.com Given the polar and zwitterionic nature of the compound at certain pH values, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode. stackexchange.com Alternatively, derivatization, as discussed previously, can be employed to improve retention on traditional reversed-phase columns. nih.gov

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and specificity. uqam.ca The analysis is typically performed in the selected reaction monitoring (SRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

The entire method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. pensoft.netdtic.mil

Table 4: Key Stages in Bioanalytical Method Development for this compound

| Stage | Objective | Common Techniques |

| Sample Preparation | Isolate analyte, remove interferences | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction |

| Chromatographic Separation | Separate analyte from other components | HPLC, UHPLC (Reversed-Phase or HILIC) mdpi.comstackexchange.com |

| Detection & Quantification | Sensitive and specific measurement | LC-MS/MS (in Selected Reaction Monitoring mode) uqam.ca |

| Method Validation | Ensure reliability and reproducibility | Accuracy, Precision, Selectivity, Linearity, Stability assessments pensoft.net |

Computational Chemistry and Modeling of R 2 Morpholineacetic Acid Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govtmc.edu This method is instrumental in virtual screening and understanding the structural basis of a ligand's activity. tmc.eduibm.com

The process involves preparing the 3D structures of the ligand, (R)-2-Morpholineacetic acid, and the target protein. Docking algorithms then sample a vast number of possible binding poses of the ligand within the protein's active site. mdpi.com These poses are evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. nih.govresearchgate.net The output provides information on the most likely binding mode, the binding energy, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

For this compound, docking simulations could be used to screen potential protein targets and predict binding affinities. The results would identify key amino acid residues in the target's binding pocket that interact with the morpholine (B109124) ring, the carboxylic acid group, or the chiral center of the ligand.

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase X | -8.2 | Lys65, Asp184 | Hydrogen Bond with Carboxylate |

| Val45, Leu135 | Hydrophobic Interaction with Morpholine Ring | ||

| Thr182 | Hydrogen Bond with Morpholine Oxygen | ||

| Protease Y | -7.5 | Arg145, Gln122 | Salt Bridge with Carboxylate |

| Phe41, Trp108 | Hydrophobic Interaction with Morpholine Ring |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) and Quantum Mechanical (QM/MM) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. aps.org It offers a high level of accuracy for calculating molecular properties and is widely used to study chemical reactivity and molecular interactions. mdpi.comnih.gov For complex biological systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive center (e.g., the ligand and key active site residues) is treated with high-accuracy QM, and the rest of the protein is treated with more computationally efficient MM.

DFT is a powerful tool for studying the mechanisms of chemical reactions. nih.govjocpr.com It can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net From this information, reaction energy profiles can be constructed, and activation energies (the energy barriers that must be overcome for the reaction to occur) can be calculated. nih.gov For this compound, DFT could be used to study its synthesis, metabolic degradation, or its covalent interaction with a target protein, providing a detailed, step-by-step understanding of the chemical process. jocpr.com

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional shape or conformation. cwu.edunih.gov The morpholine ring typically adopts a stable chair conformation, and the acetic acid substituent can be in either an axial or equatorial position. researchgate.net Computational methods can be used to perform a conformational analysis, identifying the low-energy (and thus most populated) conformers of the molecule in different environments. cwu.edu

The surrounding solvent (typically water in biological systems) can have a significant impact on conformational preference and molecular properties. researchgate.net Computational models can explicitly include solvent molecules or use an implicit solvent model to account for these effects, leading to more realistic predictions of the molecule's behavior in solution.

Network Pharmacology Approaches

Network pharmacology is an emerging discipline that integrates systems biology, pharmacology, and computational biology to study the effects of drugs on a network level. nih.govcore.ac.uk This approach moves beyond the "one drug, one target" paradigm to embrace the complexity of drug action, where a single compound may interact with multiple targets, influencing entire biological pathways. ijper.org

The general workflow involves several steps:

Identifying Compound Targets: Potential protein targets of this compound are predicted using databases and computational tools.

Identifying Disease-Related Genes: Genes associated with a specific disease of interest are collected from genetic databases.

Network Construction: The compound's targets and the disease-related genes are integrated to construct a protein-protein interaction (PPI) network. nih.govmdpi.com This network maps the complex interplay between different proteins.

Analysis of the PPI network can identify key proteins, often referred to as "hub" genes, that have a high number of connections and are likely to be critical for the network's function. amegroups.org These hubs may represent the most important therapeutic targets of the compound.

Furthermore, the network can be analyzed to identify biological pathways that are significantly enriched with the compound's targets. nih.govnih.gov This is often done using pathway enrichment analysis (e.g., KEGG pathway analysis), which can reveal the broader biological processes and signaling pathways modulated by the compound. nih.gov For this compound, this approach could uncover its mechanism of action by linking its potential targets to specific cellular functions or disease pathways.

Table 2: Example of Potential Target Genes and Pathways for this compound Identified via a Hypothetical Network Pharmacology Study

| Potential Target Genes (Hubs) | Associated KEGG Pathways |

| AKT1, EGFR, HSP90AA1 | PI3K-Akt signaling pathway |

| MAPK3, MAPK8, RELA | MAPK signaling pathway |

| TGFB1, STAT3 | Pathways in cancer |

| BCL2 | Apoptosis |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Validation of Biological Activities

Computational modeling serves as a powerful tool to predict and validate the biological activities of chemical entities before their synthesis and in vitro testing. For molecules structured around the this compound scaffold, in silico techniques such as molecular docking and molecular dynamics (MD) simulations have been employed to elucidate their interaction with biological targets and to rationalize their inhibitory potential. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Research has focused on derivatives where the this compound moiety is incorporated into larger structures designed as enzyme inhibitors. One significant area of investigation has been the development of inhibitors for carbonic anhydrase II (CA-II), a key enzyme implicated in conditions like glaucoma.

Molecular Docking Analysis

Molecular docking simulations have been instrumental in predicting the binding modes of compounds that feature the morpholine scaffold within the active site of target enzymes. In a study on morpholine-derived thiazoles as bovine CA-II inhibitors, docking analyses were performed to understand the hypothetical binding poses of the synthesized compounds. nih.gov The docking scores for a series of these compounds ranged from -3.426 to -6.102 kcal/mol, indicating variable but generally favorable binding affinities. nih.gov